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Compound of Interest

Compound Name: Emulphor

Cat. No.: B1232225 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The effective oral delivery of poorly water-soluble drugs remains a significant hurdle in

pharmaceutical development. Two non-ionic surfactants, Emulphor® (a polyoxyethylated

castor oil, also known by the trade name Cremophor® EL) and Tween® 80 (Polysorbate 80),

have emerged as critical tools for formulators to enhance the solubility and subsequent

bioavailability of these challenging compounds. This guide provides an objective comparison of

their performance, supported by experimental data and detailed methodologies, to aid

researchers in the rational selection of an appropriate bioavailability enhancer.

Chemical and Physical Properties
A fundamental understanding of the physicochemical properties of Emulphor and Tween 80 is

crucial for their effective application in drug formulation. Both are non-ionic surfactants, but they

differ in their chemical composition, which in turn influences their performance characteristics

such as their Hydrophile-Lipophile Balance (HLB).
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Property Emulphor (Cremophor EL) Tween 80 (Polysorbate 80)

Chemical Name Polyoxyethylated Castor Oil
Polyoxyethylene (20) sorbitan

monooleate

CAS Number 61791-12-6 9005-65-6

HLB Value 12-14[1] 15.0[2]

Appearance Pale yellow, oily liquid Amber-colored, viscous liquid

Solubility
Soluble in water, ethanol, and

various organic solvents.

Readily soluble in water and

ethanol.

Primary Composition

A complex mixture of

hydrophobic (fatty acid esters

of glycerol polyethylene glycol)

and hydrophilic (polyethylene

glycols and glycerol

ethoxylates) components.[3]

Derived from polyethoxylated

sorbitan and oleic acid.

Mechanisms of Bioavailability Enhancement
Both Emulphor and Tween 80 employ multiple mechanisms to improve the oral bioavailability

of poorly soluble drugs. These primarily involve enhancing drug solubilization in the

gastrointestinal tract and increasing permeability across the intestinal epithelium.

Micellar Solubilization
Above their critical micelle concentration (CMC), both surfactants self-assemble into spherical

micelles in aqueous environments. The hydrophobic cores of these micelles can encapsulate

lipophilic drug molecules, effectively increasing their concentration in the gastrointestinal fluids

and creating a higher concentration gradient for passive diffusion across the intestinal

membrane.[4]

Inhibition of P-glycoprotein (P-gp) Efflux Pump
P-glycoprotein is an efflux transporter protein expressed on the apical membrane of intestinal

epithelial cells. It actively pumps a wide range of xenobiotics, including many drug molecules,

back into the intestinal lumen, thereby limiting their absorption. Both Tween 80 and Emulphor
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have been shown to inhibit the function of P-gp.[5] This inhibition increases the intracellular

concentration of P-gp substrate drugs, leading to enhanced net absorption.
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Mechanism of P-gp Inhibition by Surfactants.

Comparative Performance Data
Direct, head-to-head in vivo comparative studies for a wide range of drugs are limited. The

following tables summarize available data on solubility enhancement and in vivo bioavailability,

providing an indirect comparison of the two surfactants.

Solubility Enhancement
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Drug Surfactant
Concentration
(% w/v)

Solubility
Enhancement
(fold)

Reference

Ezetimibe Cremophor EL 1 ~150 [6]

Ezetimibe Tween 80 1 ~120 [6]

Midazolam Cremophor EL 0.03

- (Reduced

intrinsic

clearance by

~30%)

[7]

Midazolam Tween 80 0.03

- (Reduced

intrinsic

clearance by

~25%)

[7]

Note: The study on midazolam investigated the impact on metabolism (intrinsic clearance),

which can indirectly affect bioavailability. A reduction in clearance can lead to increased

systemic exposure.

In Vivo Bioavailability Enhancement (Indirect
Comparison)
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Drug
Formulation
Vehicle

Animal Model
Oral
Bioavailability
(%)

Reference

Paclitaxel

Cremophor

EL:ethanol

(Taxol®)

Rats <2 [8]

Paclitaxel
Tween 80-based

mixed micelles
Rats

~12 (6-fold

increase vs.

Taxol®)

[8]

Digoxin
10% Tween 80 in

ethanol/saline
Rats

AUC increased

by 61% vs.

control

[9]

SR13668
No surfactant

(suspension)
Rats <1 [10]

SR13668
PEG400:Labraso

l® (1:1 v/v)
Rats ~26 [10]

Note: The data for paclitaxel and digoxin with Tween 80 suggest significant bioavailability

enhancement. The commercial formulation of paclitaxel uses Cremophor EL, although its oral

bioavailability is very low. The SR13668 data is included to show the dramatic effect a suitable

vehicle can have on bioavailability.

Experimental Protocols
In Vivo Bioavailability Study (Oral Gavage in Rats)
This protocol outlines a typical procedure for assessing the in vivo oral bioavailability of a drug

formulated with a surfactant.
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Animal Acclimatization
(e.g., Sprague-Dawley rats, 1 week)

Fasting
(Overnight, with free access to water)

Dose Administration
(Oral gavage, specific volume/kg)

Drug Formulation Preparation
(e.g., in Emulphor or Tween 80 vehicle)

Blood Sampling
(Serial, via jugular vein cannula at predefined time points)

Plasma Separation
(Centrifugation)

Drug Concentration Analysis
(e.g., LC-MS/MS)

Pharmacokinetic Analysis
(Calculate AUC, Cmax, Tmax, Bioavailability)
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Workflow for an In Vivo Bioavailability Study.

Detailed Methodology:

Animal Model: Male Sprague-Dawley rats (200-250 g) are commonly used. They should be

acclimatized for at least one week before the experiment.
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Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and

free access to standard chow and water.

Fasting: Rats are fasted overnight (approximately 12-16 hours) before dosing, with continued

access to water.

Formulation Preparation: The test drug is dissolved or suspended in the desired vehicle

(e.g., 10% Tween 80 in saline or a specific concentration of Emulphor in water). The

formulation should be prepared fresh on the day of the experiment.[11]

Dosing: A single oral dose is administered via gavage using a suitable gavage needle (e.g.,

18-gauge for rats). The dosing volume is typically 5-10 mL/kg body weight.[12][13]

Blood Sampling: Blood samples (approximately 0.2-0.3 mL) are collected from the jugular

vein cannula at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours

post-dose).

Plasma Preparation: Blood samples are collected in tubes containing an anticoagulant (e.g.,

heparin or EDTA) and centrifuged to separate the plasma.

Sample Analysis: The concentration of the drug in the plasma samples is quantified using a

validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-

MS/MS).

Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate key

pharmacokinetic parameters, including the area under the curve (AUC), maximum

concentration (Cmax), and time to maximum concentration (Tmax). Absolute bioavailability

(F%) is calculated by comparing the AUC after oral administration to the AUC after

intravenous administration of the drug.

In Vitro Permeability Assay (Caco-2 Cells)
This assay is used to assess the potential of a compound to be a P-gp substrate and the ability

of surfactants to inhibit P-gp mediated efflux.

Detailed Methodology:
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Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21

days to allow for differentiation and the formation of a confluent monolayer with well-

developed tight junctions.[14]

Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the

transepithelial electrical resistance (TEER) and by assessing the permeability of a

paracellular marker like Lucifer yellow.[14]

Transport Studies:

The test compound is added to either the apical (A) or basolateral (B) chamber of the

Transwell® plate.

To assess P-gp inhibition, the experiment is repeated in the presence of the surfactant

(e.g., Tween 80 or Emulphor) in the apical chamber. A known P-gp inhibitor like verapamil

can be used as a positive control.[7]

Samples are taken from the receiver chamber at specific time points.

Sample Analysis: The concentration of the test compound in the samples is determined by

LC-MS/MS.

Data Analysis:

The apparent permeability coefficient (Papp) is calculated for both the apical-to-basolateral

(A-to-B) and basolateral-to-apical (B-to-A) directions.

The efflux ratio (ER) is calculated as Papp (B-to-A) / Papp (A-to-B). An efflux ratio greater

than 2 suggests that the compound is a substrate for an efflux transporter like P-gp.[14]

A significant reduction in the efflux ratio in the presence of the surfactant indicates its

inhibitory effect on P-gp.

Formulation Considerations
Toxicity and Hypersensitivity: Cremophor EL has been associated with a higher incidence of

hypersensitivity reactions upon intravenous administration compared to Tween 80.[2] This is
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an important consideration for parenteral formulations and may also be relevant for oral

formulations, especially at high concentrations.

Stability: Both surfactants can undergo degradation, particularly oxidation, which can be

influenced by factors like light, temperature, and the presence of metal ions.[2] The stability

of the final formulation should be thoroughly evaluated.

Self-Emulsifying Drug Delivery Systems (SEDDS): Both Emulphor and Tween 80 are key

components in the formulation of SEDDS and self-microemulsifying drug delivery systems

(SMEDDS). These are isotropic mixtures of oils, surfactants, and co-solvents that

spontaneously form fine oil-in-water emulsions or microemulsions upon gentle agitation in

aqueous media, such as the gastrointestinal fluids.[4][15][16] The choice between Emulphor
and Tween 80 in a SEDDS formulation will depend on the specific oil phase and the desired

droplet size of the resulting emulsion.

Conclusion
Both Emulphor and Tween 80 are effective non-ionic surfactants for enhancing the oral

bioavailability of poorly soluble drugs. Their primary mechanisms of action involve micellar

solubilization and inhibition of the P-gp efflux pump.

Tween 80, with its higher HLB value, is generally a very effective emulsifier for oil-in-water

systems and has a well-documented role as a P-gp inhibitor.

Emulphor (Cremophor EL) also possesses good emulsifying properties and has been

shown to inhibit P-gp. It has a long history of use in pharmaceutical formulations, most

notably in the intravenous formulation of paclitaxel.

The selection between Emulphor and Tween 80 should be made on a case-by-case basis,

considering the physicochemical properties of the drug, the desired formulation type, and

potential toxicity concerns. For oral formulations, both surfactants offer significant potential to

overcome the challenges of poor drug solubility and permeability. It is recommended to perform

initial screening studies to evaluate the solubility enhancement of the target drug in both

surfactants to guide the selection process. Furthermore, for drugs that are known P-gp

substrates, the P-gp inhibitory activity of the chosen surfactant can provide an additional

mechanism for bioavailability enhancement.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Emulphor vs. Tween 80: A Comprehensive Guide to
Enhancing Drug Bioavailability]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1232225#emulphor-versus-tween-80-for-enhancing-
drug-bioavailability]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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